Apcin-A

Description

BenchChem offers high-quality Apcin-A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apcin-A including the price, delivery time, and more detailed information at info@benchchem.com.

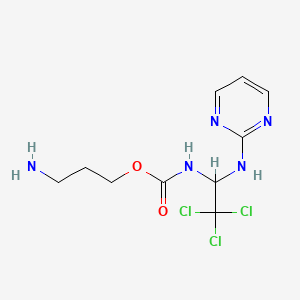

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTSJVDIFMKETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apcin-A: An In-Depth Technical Guide to its Function as an APC/C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring the fidelity of mitosis. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Apcin-A has emerged as a valuable chemical tool for studying and targeting the APC/C. This technical guide provides a comprehensive overview of Apcin-A, detailing its mechanism of action as a competitive inhibitor of the APC/C co-activator Cdc20, its chemical properties, and its effects on cell cycle progression. This document includes a compilation of available quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important molecule.

Introduction to Apcin-A

Apcin-A is a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large, multi-subunit E3 ubiquitin ligase that plays a pivotal role in regulating the metaphase-to-anaphase transition and exit from mitosis.[1] As a derivative of the parent compound Apcin, Apcin-A exhibits specificity for the APC/C co-activator Cdc20.[1] Its ability to impede the ubiquitination and subsequent degradation of crucial cell cycle regulators makes it a valuable tool for cell biology research and a potential starting point for the development of anti-mitotic cancer therapies.[1]

Chemical Properties of Apcin-A

A clear understanding of the physicochemical properties of Apcin-A is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C10H14Cl3N5O2 | [2] |

| Molecular Weight | 342.6 g/mol | [2] |

| CAS Number | 1683617-62-0 | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store as a solid at -20°C for up to 3 years | [1] |

Mechanism of Action

Apcin-A functions as a competitive inhibitor of the APC/C by directly targeting its co-activator, Cdc20.[1] The APC/C requires association with either Cdc20 or Cdh1 to recognize and ubiquitinate its substrates.[4] Apcin-A specifically binds to the D-box binding pocket on the surface of Cdc20.[1] This binding event physically obstructs the interaction between Cdc20 and the D-box motif present in APC/C substrates such as securin and cyclin B1.[1] By preventing substrate recognition, Apcin-A effectively inhibits the E3 ligase activity of the APC/C-Cdc20 complex, leading to the stabilization of these key mitotic regulators.[1] The accumulation of securin and cyclin B1 prevents the separation of sister chromatids and the exit from mitosis, respectively, ultimately causing a mitotic arrest.[1]

Interestingly, under conditions of high Spindle Assembly Checkpoint (SAC) activity, Apcin-A can have a paradoxical effect, promoting mitotic slippage by accelerating cyclin B1 degradation.[1] This context-dependent activity highlights the complex interplay of factors regulating mitotic progression.

Quantitative Data

The inhibitory potency of Apcin-A and its analogs has been evaluated in various assays. The following tables summarize the available quantitative data. It is important to note that specific IC50 and Kd values for Apcin-A are not widely published across a broad range of cell lines, and the available data often pertains to the parent compound, Apcin, or other derivatives.

Table 1: IC50 Values of Apcin and its Derivatives

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Apcin | MDA-MB-231 | 91.41 ± 13.62 | Cell Viability | [5] |

| Apcin | MDA-MB-468 | 53.50 ± 2.07 | Cell Viability | [5] |

| Apcin | A-375 | 193.3 | MTT Assay | [6] |

| Apcin | A549 | > 300 | MTT Assay | [6] |

Table 2: Binding Affinity of Apcin and its Derivatives to Cdc20

| Compound | Kd (µM) | Method | Reference |

| Apcin | 236 | Surface Plasmon Resonance | [7] |

| Apcin Derivative (Compound 20) | 79.6 | Surface Plasmon Resonance | [7] |

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Apcin-A in a given cell line.

Materials:

-

Adherent cancer cell line of choice

-

Complete growth medium

-

Apcin-A

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Apcin-A in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Apcin-A stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest Apcin-A treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Apcin-A or the vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Apcin-A concentration.

-

Determine the IC50 value, which is the concentration of Apcin-A that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression (sigmoidal dose-response) curve fit.

-

In Vitro APC/C Ubiquitination Assay

This protocol provides a general framework for assessing the inhibitory effect of Apcin-A on APC/C-mediated ubiquitination in a reconstituted system.

Materials:

-

Purified APC/C

-

Purified Cdc20

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)

-

Ubiquitin

-

ATP

-

APC/C substrate (e.g., a fragment of cyclin B1 or securin containing a D-box, often with a fluorescent or radioactive label)

-

Apcin-A

-

DMSO

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment or fluorescence scanner

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.

-

In separate tubes, prepare the reactions:

-

Negative Control: Master mix + substrate.

-

Positive Control: Master mix + substrate + APC/C + Cdc20 + DMSO (vehicle).

-

Inhibition: Master mix + substrate + APC/C + Cdc20 + Apcin-A (at various concentrations).

-

-

-

Initiation and Incubation:

-

Initiate the ubiquitination reaction by transferring the tubes to a 30°C water bath.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Analyze the ubiquitination of the substrate. If using a labeled substrate, this can be done by autoradiography or fluorescence scanning. Alternatively, perform a Western blot using an antibody against the substrate to visualize the ladder of higher molecular weight ubiquitinated species.

-

-

Interpretation:

-

A reduction in the formation of high-molecular-weight ubiquitinated substrate in the presence of Apcin-A compared to the positive control indicates inhibition of APC/C activity.

-

Conclusion

Apcin-A is a valuable and specific inhibitor of the APC/C-Cdc20 complex. Its well-defined mechanism of action and chemical properties make it an indispensable tool for dissecting the intricate regulation of mitosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Apcin-A in their studies. Further investigation into the quantitative effects of Apcin-A across a broader range of cancer cell lines and a more detailed characterization of its in vivo efficacy will be crucial for translating its potential into novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apcin-A, 1683617-62-0 | BroadPharm [broadpharm.com]

- 3. glpbio.com [glpbio.com]

- 4. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Apcin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Apcin-A, a derivative of the pioneering Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, Apcin. Apcin-A serves as a crucial tool for studying the intricate mechanisms of mitotic control and as a foundational molecule for the development of novel anti-cancer therapeutics, including proteolysis-targeting chimeras (PROTACs). This document details the mechanism of action of Apcin-A, its quantitative biological data, step-by-step experimental protocols for its synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Discovery and Mechanism of Action

Apcin was first identified through a high-throughput screen of a chemical library for compounds that could delay the degradation of cyclin B1 in Xenopus egg extracts, a hallmark of mitotic arrest. This pioneering work, led by Randall King and colleagues, unveiled a novel small molecule inhibitor of the APC/C, a multi-subunit E3 ubiquitin ligase that plays a critical role in orchestrating the metaphase-to-anaphase transition and mitotic exit.

Apcin and its derivative, Apcin-A, exert their inhibitory effect by specifically targeting the APC/C co-activator Cdc20. They act as competitive inhibitors by binding to the D-box binding pocket on the WD40 domain of Cdc20. This binding event prevents the recognition and subsequent ubiquitination of key APC/C substrates, most notably cyclin B1 and securin. The stabilization of these proteins leads to a delay in mitotic exit, providing a powerful tool for cell cycle research and a promising avenue for anti-cancer drug development. Apcin-A, a derivative of Apcin, has been instrumental in the synthesis of the PROTAC CP5V, which targets Cdc20 for degradation.

Signaling Pathway of Apcin-A Action

Caption: Apcin-A inhibits the APC/C-Cdc20 complex, preventing substrate degradation and mitotic exit.

Quantitative Biological Data

| Compound | Assay | Target/Cell Line | Value | Reference |

| Apcin | Binding Affinity (Kd) | Cdc20 | 236 µM | |

| Cell Viability (IC50) | MDA-MB-468 | 53.50 ± 2.07 µM | ||

| Cell Viability (IC50) | MDA-MB-231 | 91.41 ± 13.62 µM | ||

| Cell Viability (IC50) | A-375 | 193.3 µM | ||

| Ureido-Apcin Analogue (cpd 20) | Binding Affinity (Kd) | Cdc20 | 79.6 µM | |

| Ureido-Apcin Analogue (cpd 27) | Cell Viability (IC50) | HeLa | 0.06 ± 0.02 µM | |

| Cell Viability (IC50) | MCF-7 | 0.27 ± 0.06 µM | ||

| Cell Viability (IC50) | MDA-MB-231 | 0.32 ± 0.04 µM | ||

| Cell Viability (IC50) | HepG2 | 0.24 ± 0.11 µM |

Experimental Protocols

Chemical Synthesis of Apcin-A

The following protocol is adapted from the supplementary information of Sackton et al., 2014, describing a common synthetic route for Apcin analogues. This "East-West Route" strategy offers a convergent and efficient approach.

Caption: Convergent synthetic workflow for Apcin-A.

-

Synthesis of N-(4,6-dichloropyrimidin-2-yl)-N-methyl-3-hydroxypropan-1-amine:

-

To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent such as dimethylformamide (DMF), add 3-(methylamino)-1-propanol and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Heat the reaction mixture and monitor for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

-

-

Synthesis of the Carbamoylating Agent (e.g., from Metronidazole):

-

A common strategy involves the activation of a hydroxyl group on a precursor to form a reactive intermediate. For Apcin analogues, this often involves reacting a precursor alcohol with 4-nitrophenyl chloroformate to generate a nitrophenylcarbonate.

-

Alternatively, for Apcin-A synthesis as described in some routes, a pre-formed carbamoylating agent derived from a suitable heterocyclic alcohol is used. A key precursor for many Apcin analogues is derived from metronidazole.

-

-

Final Carbamoylation to Yield Apcin-A:

-

React the synthesized N-(4,6-dichloropyrimidin-2-yl)-N-methyl-3-hydroxypropan-1-amine with the activated carbamoylating agent.

-

The reaction is typically carried out in an aprotic solvent in the presence of a base.

-

Monitor the reaction for completion and then purify the final product, Apcin-A, using column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Confirm the structure and purity of Apcin-A using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

-

Note: The synthesis of Apcin and its early analogues often utilized chloral hydrate, a controlled substance. More recent synthetic strategies have been developed to circumvent the use of this reagent.

In Vitro APC/C Ubiquitination Assay

This protocol provides a general framework for assessing the inhibitory activity of Apcin-A on APC/C-mediated substrate ubiquitination.

Caption: Workflow for in vitro APC/C ubiquitination assay.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

In a microcentrifuge tube, combine the following components (final concentrations may need optimization):

-

E1 activating enzyme (e.g., 50 nM)

-

E2 conjugating enzyme (e.g., UbcH10, 200 nM)

-

Ubiquitin (e.g., 20 µM)

-

ATP (e.g., 2 mM)

-

Purified APC/C and Cdc20

-

Fluorescently labeled substrate (e.g., a fragment of cyclin B1 or securin containing a D-box)

-

Apcin-A (at various concentrations) or DMSO as a vehicle control.

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). The optimal time should be determined empirically.

-

-

Quenching the Reaction:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled substrate using a fluorescence gel scanner. The ubiquitinated substrate will appear as a ladder of higher molecular weight bands.

-

-

Quantification:

-

Quantify the intensity of the ubiquitinated substrate bands using densitometry software.

-

Calculate the percentage of inhibition at each concentration of Apcin-A and determine the IC50 value.

-

Conclusion

Apcin-A represents a significant advancement in the chemical biology of cell cycle control. Its discovery and characterization have not only provided a deeper understanding of APC/C-Cdc20 function but have also paved the way for the development of innovative anti-cancer strategies. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research into this important class of molecules and to aid in the development of the next generation of mitotic inhibitors.

Apcin-A: A Selective Inhibitor of the Anaphase-Promoting Complex/Cyclosome Coactivator Cdc20

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Apcin-A, a derivative of the small molecule Apcin, which acts as a selective inhibitor of the cell division cycle protein 20 (Cdc20). Cdc20 is a crucial coactivator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins to ensure proper mitotic progression.[1][2] The dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[3][4] Apcin-A offers a valuable tool for studying the intricate mechanisms of mitotic control and serves as a foundational compound for the development of novel anti-cancer therapies.[5][6]

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the Role of Cdc20

The APC/C is a cornerstone of the cell cycle control system, responsible for targeting specific substrate proteins for ubiquitination and subsequent degradation by the 26S proteasome.[7] This process is essential for the transition from metaphase to anaphase and for mitotic exit.[2] The activity and substrate specificity of the APC/C are dictated by its association with one of two coactivator proteins: Cdc20 or Cdh1.[8][9]

-

APC/C-Cdc20: This complex is active during early mitosis and is responsible for initiating anaphase by targeting the degradation of securin and cyclin B1.[1][7] Securin is an inhibitor of separase, the enzyme that cleaves the cohesin rings holding sister chromatids together. Its degradation allows for sister chromatid separation. Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (Cdk1), the master mitotic kinase. Its destruction is necessary for mitotic exit.[4]

-

APC/C-Cdh1: Following the initial wave of degradation mediated by APC/C-Cdc20, Cdh1 replaces Cdc20 as the APC/C coactivator in late mitosis and the G1 phase.[1] APC/C-Cdh1 targets a broader range of substrates, including Cdc20 itself, to maintain a state of low Cdk activity during G1.[4]

Given its pivotal role in initiating anaphase, the activity of APC/C-Cdc20 is tightly regulated by the Spindle Assembly Checkpoint (SAC). The SAC ensures that all chromosomes are correctly attached to the mitotic spindle before allowing anaphase to proceed.[4] When unattached kinetochores are present, the SAC promotes the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits APC/C-Cdc20, thus delaying anaphase onset.[2][4]

Apcin-A: Mechanism of Action

Apcin-A is a cell-permeable small molecule that functions as a competitive inhibitor of APC/C-Cdc20.[5][10] Its mechanism of action is highly specific, targeting the interaction between Cdc20 and its substrates.

Direct Binding to the D-Box Receptor of Cdc20: Apcin-A directly binds to the D-box binding pocket located in the WD40 domain of Cdc20.[5][11] The D-box is a specific amino acid motif (RxxL) found in many APC/C substrates, including securin and cyclin B1, and is critical for their recognition by Cdc20.[7] By occupying this pocket, Apcin-A competitively prevents Cdc20 from recruiting D-box-containing substrates to the APC/C for ubiquitination.[5][11] This leads to the stabilization of proteins like cyclin B1 and securin, resulting in a delay or arrest in mitosis.[6]

Paradoxical Effect under High SAC Activity: Interestingly, Apcin-A can exhibit a paradoxical effect on mitotic duration depending on the status of the Spindle Assembly Checkpoint.[7][12] While it prolongs mitosis when the SAC is not strongly engaged, it can shorten mitosis when SAC activity is high (e.g., in the presence of spindle poisons like nocodazole).[7][12] This dual activity arises because the D-box binding site on Cdc20 is also involved in the binding of the MCC, the key effector of the SAC. By interfering with this interaction, Apcin-A can promote the disassembly of the MCC, thereby relieving the SAC-mediated inhibition of the APC/C and accelerating mitotic exit, a phenomenon often referred to as "mitotic slippage".[5][7] Apcin-A has been shown to cooperate with p31-comet to relieve MCC-dependent inhibition of the APC/C.[7][12]

Figure 1. Mechanism of Apcin-A inhibition of the APC/C-Cdc20 pathway.

Quantitative Data: In Vitro Activity

Apcin and its derivatives have been evaluated for their anti-proliferative activity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate that while Apcin itself has modest activity, newer analogs show significant improvements.

Table 1: IC50 Values of Apcin and Analogs in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Apcin | MDA-MB-468 | 53.50 ± 2.07 | [3] |

| Apcin | MDA-MB-231 | 91.41 ± 13.62 | [3] |

| Analog 9 | MDA-MB-231 | 21.23 ± 1.68 | [3] |

| Analog 9 | MDA-MB-468 | 11.24 ± 0.98 | [3] |

| Analog 22 | MDA-MB-231 | ~10 | [3] |

| Analog 22 | MDA-MB-468 | ~10 | [3] |

| Analog 20 | Hela | 63.20 ± 0.90 (as 7d) | [13] |

| Analog 27 | Hela | 0.06 ± 0.02 | [13] |

| Analog 27 | MCF-7 | 0.27 ± 0.06 | [13] |

| Analog 27 | MDA-MB-231 | 0.32 ± 0.04 | [13] |

| Analog 27 | HepG2 | 0.24 ± 0.11 |[13] |

Table 2: Binding Affinity of Apcin Analogs to Cdc20

| Compound | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|

| Analog 20 | Data indicates higher binding than older analogs | Surface Plasmon Resonance (SPR) | [13] |

| Analog 27 | Data indicates higher binding than older analogs | Surface Plasmon Resonance (SPR) |[13] |

Experimental Protocols

This section details standardized protocols for the characterization of Apcin-A and related compounds.

This assay reconstitutes the APC/C-Cdc20 ubiquitination machinery to directly measure the inhibitory effect of a compound on substrate ubiquitination.

Materials:

-

Purified E1 ubiquitin-activating enzyme

-

Purified E2 ubiquitin-conjugating enzyme (e.g., Ube2C/UbcH10)

-

Immunopurified APC/C

-

Recombinant Cdc20

-

Ubiquitin

-

ATP

-

35S-labeled or fluorescently-tagged substrate (e.g., N-terminal fragment of cyclin B1)

-

Apcin-A or test compound dissolved in DMSO

-

Ubiquitination buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 20 µL reaction would include:

-

Ubiquitination Buffer (1X final concentration)

-

E1 enzyme (~50 nM)

-

E2 enzyme (~100-200 nM)

-

Ubiquitin (~1-2 mg/mL)

-

ATP (~2 mM)

-

Immunopurified APC/C

-

Recombinant Cdc20

-

Apcin-A/test compound at various concentrations (or DMSO as a vehicle control). Pre-incubate the APC/C, Cdc20, and inhibitor for 10-15 minutes on ice.

-

-

Initiation: Add the 35S-labeled substrate to initiate the reaction.

-

Incubation: Incubate the reaction at room temperature (or 30°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Quantification: Analyze the gel by phosphorimaging. The appearance of higher molecular weight bands corresponding to polyubiquitinated substrate indicates ubiquitination activity. Quantify the disappearance of the unmodified substrate band or the appearance of the ubiquitinated smear to determine the extent of inhibition by Apcin-A.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Taming the beast: control of APC/CCdc20–dependent destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate recognition by the Cdc20 and Cdh1 components of the anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDC20 and CDH1: a family of substrate-specific activators of APC-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apcin | APC | TargetMol [targetmol.com]

- 11. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Apcin-A Binding to Cdc20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between the small molecule inhibitor Apcin-A and its target, the cell division cycle protein 20 (Cdc20). Cdc20 is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring proper mitotic progression.[1][2][3] The dysregulation of APC/C-Cdc20 activity is implicated in various cancers, making it a promising target for therapeutic intervention.[1][3] Apcin-A, a derivative of Apcin, competitively inhibits the APC/C-Cdc20 interaction, offering a potential avenue for anti-cancer drug development.[4]

Core Interaction: Apcin-A and the D-box Binding Pocket of Cdc20

Apcin-A exerts its inhibitory effect by directly binding to the D-box binding pocket on the WD40 domain of Cdc20.[5][6] The D-box (destruction box) is a conserved motif found in many APC/C substrates, such as cyclin B1 and securin.[2] By occupying this pocket, Apcin-A competitively prevents the recognition and binding of these substrates to the APC/C-Cdc20 complex.[5][6][7] This inhibition of substrate recruitment subsequently blocks their ubiquitination and proteasomal degradation, leading to a mitotic arrest.[1][4]

The crystal structure of the Apcin-Cdc20 complex (PDB ID: 4N14) provides a detailed atomic-level view of this interaction.[8][9][10] The structure reveals that Apcin settles into a shallow pocket on the surface of the Cdc20 WD40 propeller.[10] Key interactions include hydrogen bonds and hydrophobic contacts between the inhibitor and amino acid residues within the D-box binding site.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the interaction of Apcin and its derivatives with Cdc20.

| Compound | Parameter | Value | Cell Line/System | Reference |

| Apcin | Ki | 23 µM | In vitro ubiquitination assay | [11] |

| Apcin | Kd | 123 µM | Not Specified | [5] |

| Apcin-A | Concentration for Cdc20 depletion | Not specified | Mitotic Xenopus egg extract | [11] |

| Apcin | IC50 (Cyclin B1 degradation) | ~100 µM | Mitotic Xenopus egg extract | [11] |

| Apcin | Concentration for mitotic slippage | 6.2, 12.5, 25, 50 µM | HCT116 cells | [12] |

| Compound 22 (Apcin derivative) | IC50 (Cell viability) | ~10 µM | MDA-MB-468 | [10] |

| Compound 25 (Apcin derivative) | IC50 (Cell viability) | ~10 µM | MDA-MB-468 | [10] |

| Compound 27 (Apcin derivative) | IC50 (Cell viability) | 0.06 ± 0.02 μM | Hela | [5] |

| CP5V (Apcin-A based PROTAC) | IC50 (Cell growth) | 2.6 µM | MDA-MB-231 | [4] |

| CP5V (Apcin-A based PROTAC) | IC50 (Cell growth) | 2.0 µM | MDA-MB-435 | [4] |

| Crystallographic Data (PDB: 4N14) | ||||

| Resolution | 2.10 Å | X-RAY DIFFRACTION | [8][9] | |

| R-Value Free | 0.213 | [9] | ||

| R-Value Work | 0.165 | [9] | ||

| R-Value Observed | 0.168 | [9] |

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical APC/C-Cdc20 signaling pathway and the mechanism of its inhibition by Apcin-A.

Caption: APC/C-Cdc20 signaling pathway and its inhibition by Apcin-A.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ubiquitination Assay

This assay is used to assess the ability of the APC/C-Cdc20 complex to ubiquitinate a substrate in the presence or absence of an inhibitor like Apcin-A.

Reagents:

-

Purified recombinant APC/C, Cdc20, E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH10), and a substrate (e.g., a fragment of cyclin B1).

-

Ubiquitin and Methylated Ubiquitin.

-

ATP.

-

Apcin-A (or other inhibitors) dissolved in DMSO.

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 1 mM DTT).

-

SDS-PAGE loading buffer.

Procedure:

-

Prepare a reaction mixture containing APC/C (e.g., 20 nM), Cdc20 (e.g., 100 nM), E1 (e.g., 100 nM), E2 (e.g., 1 µM), and the substrate (e.g., 1 µM) in reaction buffer.

-

Add Apcin-A to the desired final concentration (e.g., a range from 1 µM to 200 µM). An equivalent volume of DMSO should be added to the control reaction.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the ubiquitination reaction by adding a mixture of ubiquitin (e.g., 100 µM) and ATP (e.g., 1 mM).

-

Incubate the reaction at room temperature for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and autoradiography (if using a radiolabeled substrate) or Western blotting with an antibody against the substrate to visualize the ubiquitination ladder.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of a compound to its target protein in a cellular context.

Reagents:

-

Cultured cells (e.g., HCT116 or HeLa).

-

Apcin-A dissolved in DMSO.

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

Procedure:

-

Treat cultured cells with Apcin-A at various concentrations (e.g., 1 µM to 100 µM) or with DMSO as a vehicle control for 1-2 hours at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and analyze the amount of soluble Cdc20 by Western blotting using a Cdc20-specific antibody. An increase in the amount of soluble Cdc20 at higher temperatures in the presence of Apcin-A indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of the interaction between Apcin-A and Cdc20 in real-time.

Reagents:

-

Purified recombinant Cdc20.

-

Apcin-A dissolved in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Sensor chip (e.g., CM5).

-

Amine coupling kit (for covalent immobilization of Cdc20).

Procedure:

-

Immobilize the purified Cdc20 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

Prepare a series of dilutions of Apcin-A in the running buffer (e.g., ranging from low micromolar to high micromolar concentrations).

-

Inject the different concentrations of Apcin-A over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of Apcin-A binding to the immobilized Cdc20. This generates a sensorgram showing the association and dissociation phases.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a brief pulse of low pH buffer) to remove the bound Apcin-A.

-

Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery and characterization of an inhibitor targeting the Apcin-A binding site on Cdc20.

Caption: Experimental workflow for Apcin-A development.

This guide provides a comprehensive technical overview of the structural basis for Apcin-A's interaction with Cdc20, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers in the fields of cell cycle regulation, cancer biology, and drug discovery.

References

- 1. annualreviews.org [annualreviews.org]

- 2. Measuring APC/C-Dependent Ubiquitylation In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic blockade of mitotic exit by two chemical inhibitors of the APC/C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomic structure of the APC/C and its mechanism of protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APC/CCdc20 controls the ubiquitin-mediated degradation of p21 in prometaphase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. path.ox.ac.uk [path.ox.ac.uk]

- 11. Structural analysis of human Cdc20 supports multisite degron recognition by APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cytivalifesciences.com [cytivalifesciences.com]

Apcin-A and the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Its transient inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, prevents premature sister chromatid separation. The APC/C, in conjunction with its coactivator Cdc20, targets key mitotic regulators like securin and cyclin B1 for proteasomal degradation, thereby driving mitotic progression. Apcin-A, a derivative of Apcin, is a small molecule inhibitor that directly targets Cdc20. This technical guide provides an in-depth analysis of Apcin-A's mechanism of action on the SAC, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways and experimental workflows.

Introduction to the Spindle Assembly Checkpoint and APC/C

The cell cycle is a tightly regulated process culminating in cell division. The transition from metaphase to anaphase is a crucial juncture controlled by the Spindle Assembly Checkpoint (SAC). The SAC monitors the attachment of kinetochores to the microtubules of the mitotic spindle.[1][2][3] Unattached kinetochores activate the SAC, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large, multi-subunit E3 ubiquitin ligase.[1][4]

The APC/C's activity is dependent on its association with one of two coactivators, Cdc20 or Cdh1.[4][5][6] During mitosis, APC/C activated by Cdc20 (APC/C-Cdc20) is the primary target of the SAC.[7][8][9] The SAC promotes the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits APC/C-Cdc20, preventing the ubiquitination and subsequent degradation of its substrates.[1][10][11] Key substrates of APC/C-Cdc20 include securin and cyclin B1. Securin is an inhibitor of separase, the protease that cleaves the cohesin rings holding sister chromatids together. Cyclin B1 is the regulatory subunit of Cyclin-Dependent Kinase 1 (Cdk1), the master regulator of mitosis. The degradation of these two proteins is essential for the initiation of anaphase and exit from mitosis.[2]

Apcin-A: A Direct Inhibitor of APC/C-Cdc20

Apcin-A is a cell-permeable small molecule and a derivative of Apcin.[12][13] It acts as a competitive inhibitor of the APC/C-Cdc20 complex.[14][15]

Mechanism of Action

Apcin-A functions by directly binding to the D-box binding pocket on the WD40 domain of Cdc20.[12][14][16][17] This binding event physically obstructs the recognition and binding of D-box-containing substrates, such as securin and cyclin B1, to the APC/C-Cdc20 complex.[12][14][15][18] By preventing substrate recognition, Apcin-A inhibits their ubiquitination and subsequent degradation.[12][19] This leads to a delay in or arrest of mitotic progression.[5][14]

The Paradoxical Effect of Apcin-A

A unique characteristic of Apcin-A is its context-dependent effect on the duration of mitosis.[16][18][20]

-

Low SAC Activity: In a normal, unperturbed mitosis where the SAC is not strongly activated, Apcin-A acts as a straightforward inhibitor of APC/C-Cdc20. By preventing substrate degradation, it prolongs the duration of mitosis.[18]

-

High SAC Activity: Paradoxically, in the presence of a robust SAC activity, such as that induced by microtubule-targeting agents (e.g., nocodazole), Apcin-A can shorten the mitotic arrest and promote mitotic slippage.[12][16][20] This is because the D-box binding region of Cdc20 is also involved in the interaction with the MCC. By competing with the MCC for binding to Cdc20, Apcin-A can promote the dissociation of the MCC from the APC/C-Cdc20 complex, leading to its partial reactivation and subsequent degradation of cyclin B1.[20] Apcin-A has also been shown to cooperate with p31comet to relieve MCC-dependent inhibition of the APC/C.[12][15][20]

Quantitative Data

The following tables summarize quantitative data related to the activity of Apcin, Apcin-A, and its derivatives from various studies.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Apcin (Compound 5a) | A-375 | Cell Viability (MTT, 48h) | 193.3 µM | |

| Apcin (Compound 5a) | A549 | Cell Viability (MTT, 48h) | > 300 µM | [14] |

| Apcin Analog (Compound 9) | MDA-MB-231 | Cell Viability | 21.23 ± 1.68 μM | [21] |

| Apcin Analog (Compound 9) | MDA-MB-468 | Cell Viability | 11.24 ± 2.20 μM | [21] |

| Apcin Analog (Compound 10) | MDA-MB-231 | Cell Viability | 37.77 ± 6.55 μM | [21] |

| Apcin Analog (Compound 10) | MDA-MB-468 | Cell Viability | 40.09 ± 14.67 μM | [21] |

| Ureido-based Apcin Analog (Compound 27) | HeLa | Anti-proliferation | 0.06 ± 0.02 µM | |

| CP5V (Apcin-A based PROTAC) | MDA-MB-231 | Cell Growth Inhibition | 2.6 µM | [22] |

| CP5V (Apcin-A based PROTAC) | MDA-MB-435 | Cell Growth Inhibition | 1.99 µM | [22] |

Table 1: IC50 Values of Apcin and its Analogs.

| Compound | System/Cell Line | Concentration | Observed Effect | Reference |

| Apcin-A | HCT116 and HeLa cells | 25 µM (10 h) | Reduced nocodazole-induced mitotic fraction, accelerated cyclin B1 degradation. | [12] |

| Apcin-A | Recombinant system | 500 µM (5 min) | Synergized with p31comet to reduce MCC binding to APC/C. | [12] |

| Apcin-A | Xenopus egg extracts | 200 µM (10 h) | Inhibited APC/C-mediated ubiquitination and degradation of securin and cyclin B1. | [12] |

| Apcin | RPE1 cells | 1.5-200 µM (18 h) | Synergized with proTAME to prolong mitotic duration. | |

| Apcin | Multiple Myeloma cells | 25-50 µM (48 h) | Increased apoptosis when combined with proTAME. | [14] |

| Apcin | HeLa cells | 50 µM | Did not affect MCC generation. | |

| Apcin | Colorectal cancer cells | 10 µM | Increased radiosensitivity. | [23] |

Table 2: Effective Concentrations of Apcin and Apcin-A in Various Experimental Systems.

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine the ability of Apcin-A to inhibit the ubiquitination of an APC/C-Cdc20 substrate.

Materials:

-

Purified E1 ubiquitin-activating enzyme

-

Purified E2 ubiquitin-conjugating enzyme (e.g., UbcH10)

-

Purified APC/C

-

Purified Cdc20

-

Ubiquitin

-

ATP

-

Substrate with a D-box (e.g., a fragment of securin or cyclin B1)

-

Apcin-A (dissolved in DMSO)

-

DMSO (vehicle control)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE loading buffer

Protocol:

-

Prepare reaction mixtures in separate tubes. A typical reaction might contain E1, E2, APC/C, Cdc20, ubiquitin, ATP, and the substrate in ubiquitination buffer.

-

To the experimental tubes, add Apcin-A to the desired final concentration. To the control tube, add an equivalent volume of DMSO.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be visible in the control lane, which should be reduced in the presence of effective concentrations of Apcin-A.[24][25]

Immunofluorescence Staining for Mitotic Arrest

This protocol is used to visualize and quantify the effect of Apcin-A on the mitotic index of a cell population.

Materials:

-

Cells grown on coverslips

-

Apcin-A

-

Microtubule-targeting agent (e.g., nocodazole) for inducing SAC activation (optional)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-phospho-histone H3 (Ser10) as a mitotic marker, anti-α-tubulin for spindle visualization)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

Protocol:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with Apcin-A at various concentrations, with or without a SAC-activating agent, for a specified duration (e.g., 16-24 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. The percentage of mitotic cells (positive for phospho-histone H3) can be quantified.

In Vivo Ubiquitination Assay (Immunoprecipitation)

This assay assesses the ubiquitination status of an APC/C substrate within cells treated with Apcin-A.

Materials:

-

Cultured cells

-

Plasmids encoding epitope-tagged versions of the substrate of interest and ubiquitin (e.g., HA-Ubiquitin)

-

Transfection reagent

-

Apcin-A

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors

-

Antibody against the epitope tag of the substrate for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE loading buffer

-

Antibody against the ubiquitin tag for Western blotting

Protocol:

-

Transfect cells with plasmids encoding the tagged substrate and ubiquitin.

-

Allow for protein expression (e.g., 24-48 hours).

-

Treat the cells with Apcin-A and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a few hours.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysate with the antibody for immunoprecipitation overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the ubiquitin tag to detect the ubiquitinated substrate.[25][26][27][28]

Visualizing Molecular Interactions and Workflows

Signaling Pathways

Caption: Mechanism of Apcin-A action on the APC/C-Cdc20 pathway.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Workflow for an in vitro ubiquitination assay to test Apcin-A.

Logical Relationship: Paradoxical Effect of Apcin-A

Caption: Logical diagram of Apcin-A's paradoxical effect based on SAC activity.

Conclusion

Apcin-A is a valuable tool for studying the intricate regulation of the metaphase-to-anaphase transition. Its specific, competitive inhibition of substrate binding to Cdc20 provides a direct means to modulate APC/C activity. The paradoxical, context-dependent effects of Apcin-A underscore the complex interplay between direct APC/C inhibition and the overriding regulation by the Spindle Assembly Checkpoint. For drug development professionals, understanding this dual mechanism is crucial for the design of novel anti-mitotic therapies. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the roles of the APC/C and the SAC in cell cycle control and its dysregulation in diseases such as cancer.[5][6][19] The synergistic effects observed when Apcin is combined with other APC/C inhibitors, such as proTAME, suggest promising avenues for combination therapies.[4][14]

References

- 1. Molecular basis of APC/C regulation by the spindle assembly checkpoint - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 2. A quantitative systems view of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of spindle assembly and position checkpoints: Integrating molecular mechanisms with computational models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Cdc20 inhibitor apcin inhibits the growth and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular basis of APC/C regulation by the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of APC/C release from spindle assembly checkpoint inhibition by APC/C SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Apcin-A, 1683617-62-0 | BroadPharm [broadpharm.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Apcin | APC | TargetMol [targetmol.com]

- 16. researchgate.net [researchgate.net]

- 17. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. axonmedchem.com [axonmedchem.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. docs.abcam.com [docs.abcam.com]

- 25. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Apcin-A: A Technical Guide for Studying Ubiquitin-Mediated Proteolysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Apcin-A, a valuable tool for investigating the intricacies of ubiquitin-mediated proteolysis. Apcin-A is a cell-permeable small molecule that acts as a potent and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression. This document details Apcin-A's mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental applications.

Mechanism of Action

Apcin-A is a derivative of Apcin and functions as a competitive inhibitor of the APC/C E3 ligase.[1] It specifically targets the co-activator protein Cdc20, binding to its D-box binding pocket.[1] This interaction prevents the recognition and subsequent ubiquitination of D-box-containing substrates by the APC/C-Cdc20 complex.[2] Key substrates of APC/C-Cdc20 include Cyclin B1 and Securin, proteins essential for the metaphase-to-anaphase transition and mitotic exit.[1][3] By inhibiting their degradation, Apcin-A can induce a mitotic arrest, making it a powerful tool for synchronizing cells in mitosis and for studying the consequences of APC/C inhibition.

Interestingly, the cellular context, particularly the status of the Spindle Assembly Checkpoint (SAC), can influence the ultimate effect of Apcin-A. In cells with low SAC activity, Apcin-A typically prolongs mitosis by inhibiting APC/C.[4][5] However, in cells with high SAC activity, Apcin-A can paradoxically shorten mitosis by interfering with the ability of the Mitotic Checkpoint Complex (MCC) to inhibit the APC/C.[5][6][7] This dual activity underscores the complex regulatory networks governing mitosis and highlights the utility of Apcin-A in dissecting these pathways.

Figure 1. Mechanism of Apcin-A action on the APC/C signaling pathway.

Quantitative Data

The efficacy of Apcin and its derivatives has been evaluated in various cell lines and experimental systems. The following tables summarize key quantitative data.

| Compound | Cell Line | IC50 Value | Assay | Incubation Time |

| Apcin | A-375 | 193.3 µM | MTT Assay | 48 hours |

| Apcin | A549 | > 300 µM | MTT Assay | 48 hours |

| Apcin | MDA-MB-468 | 53.50 ± 2.07 µM | Cell Viability | Not Specified |

| Apcin | MDA-MB-231 | 91.41 ± 13.62 µM | Cell Viability | Not Specified |

| Apcin Analogue 9 | MDA-MB-231 | 21.23 ± 1.68 µM | Cell Viability | Not Specified |

| Apcin Analogue 9 | MDA-MB-468 | 11.24 ± 2.20 µM | Cell Viability | Not Specified |

| Apcin Analogue 10 | MDA-MB-231 | 37.77 ± 6.55 µM | Cell Viability | Not Specified |

| Apcin Analogue 10 | MDA-MB-468 | 40.09 ± 14.67 µM | Cell Viability | Not Specified |

| Apcin | U251MG (Glioblastoma) | 30.77 µM | CCK-8 Assay | 72 hours |

| Compound | Cell Line/System | Effective Concentration | Observed Effect | Incubation Time |

| Apcin-A | HCT116 and HeLa | 25 µM | Reduced nocodazole-induced mitotic fraction | 10 hours |

| Apcin-A | Xenopus egg extracts | 200 µM | Inhibited ubiquitination of securin and cyclin B1 | 10 hours |

| Apcin | RPE1 | 1.5-200 µM | Synergizes with proTAME to prolong mitosis | 18 hours |

| Apcin | Multiple Myeloma cells | 25-50 µM | Increased apoptosis when combined with proTAME | 48 hours |

| Apcin | MG63 and U2OS | 25, 50, 75 µM | Inhibition of cell growth | 24, 48, 72 hours |

| Apcin | U251MG (Glioblastoma) | 30 µM | ~50% growth inhibition | 48 and 72 hours |

| Apcin | U251MG (Glioblastoma) | 60 µM | ~75% growth inhibition | 72 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Apcin-A to study ubiquitin-mediated proteolysis.

Figure 2. General experimental workflow for studying Apcin-A effects.

In Vitro Ubiquitination Assay

This protocol is adapted for assessing the inhibitory effect of Apcin-A on APC/C-mediated ubiquitination of a substrate.

Materials:

-

Recombinant E1 (ubiquitin-activating enzyme)

-

Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH10)

-

Purified APC/C complex

-

Recombinant, purified D-box containing substrate (e.g., N-terminal fragment of Cyclin B1)

-

Recombinant ubiquitin

-

Apcin-A (dissolved in DMSO)

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

-

ATP solution (10 mM)

-

4x SDS-PAGE loading buffer

-

Primary antibodies against the substrate and ubiquitin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Prepare the reaction mixture on ice in a total volume of 20-30 µL. The final concentrations of components should be empirically determined, but a starting point is:

-

E1: 50-100 nM

-

E2: 0.2-1 µM

-

APC/C: 20-50 nM

-

Substrate: 0.2-1 µM

-

Ubiquitin: 5-10 µg

-

Apcin-A or DMSO (vehicle control) at desired concentrations.

-

-

Add 1x Ubiquitination buffer and ATP to a final concentration of 1-2 mM.

-

Initiate the reaction by transferring the tubes to a 30°C or 37°C water bath.

-

Incubate for 30-90 minutes.

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using a primary antibody against the substrate to detect its ubiquitination (visible as a ladder of higher molecular weight bands). A parallel blot with an anti-ubiquitin antibody can also be performed.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

Immunoprecipitation of APC/C Components

This protocol is designed to analyze the effect of Apcin-A on the interaction between APC/C and its substrates or co-activators.

Materials:

-

Cells treated with Apcin-A or DMSO.

-

Ice-cold PBS.

-

Ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

-

Cell scraper.

-

Microcentrifuge.

-

Protein A/G magnetic beads or agarose beads.

-

Primary antibody for immunoprecipitation (e.g., anti-Cdc27 for APC/C or anti-Cdc20).

-

Isotype control IgG.

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration).

-

Elution buffer (e.g., 2x SDS-PAGE loading buffer).

-

Primary antibodies for Western blotting (e.g., anti-Cdc20, anti-Cyclin B1, anti-Cdc27).

Procedure:

-

Culture and treat cells with Apcin-A or vehicle control for the desired time.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells. Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lyse the cells by incubating on a rotator at 4°C for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate.

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add the immunoprecipitating antibody (e.g., anti-Cdc27) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

After the final wash, remove all supernatant and add elution buffer (e.g., 2x SDS-PAGE loading buffer).

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.

-

Analyze the eluted proteins by Western blotting using antibodies against interacting partners (e.g., Cdc20, Cyclin B1).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with Apcin-A.

Materials:

-

Cells treated with Apcin-A or DMSO.

-

PBS.

-

Trypsin-EDTA (for adherent cells).

-

Ice-cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Culture cells and treat with Apcin-A or vehicle control.

-

Harvest the cells. For adherent cells, use trypsin-EDTA, and for suspension cells, collect by centrifugation.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods at -20°C).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer.

-

Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected after effective Apcin-A treatment.

Conclusion

Apcin-A is a specific and potent inhibitor of the APC/C-Cdc20 E3 ubiquitin ligase, making it an indispensable tool for cell cycle research and the study of ubiquitin-mediated proteolysis. Its context-dependent effects provide a unique opportunity to probe the intricate regulation of mitosis. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Apcin-A in their investigations into fundamental cellular processes and potential therapeutic interventions.

References

- 1. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 2. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 3. APC/C-Binding Assay. [bio-protocol.org]

- 4. abcam.com [abcam.com]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vet.cornell.edu [vet.cornell.edu]

Exploring the Cell Permeability of Apcin-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apcin-A is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase that plays a critical role in cell cycle progression.[1] Specifically, Apcin-A targets Cdc20, an essential co-activator of the APC/C, thereby preventing the recognition and subsequent ubiquitination of key cell cycle proteins.[2] This inhibition leads to a mitotic arrest, making Apcin-A and its analogs promising candidates for anti-cancer therapies. The efficacy of such intracellularly acting agents is fundamentally dependent on their ability to traverse the cell membrane. This technical guide provides an in-depth exploration of the cell permeability of Apcin-A, summarizing its physicochemical properties, outlining experimental protocols to assess its permeability, and detailing its mechanism of action and associated signaling pathways.

Physicochemical Properties and Theoretical Permeability Assessment

The ability of a small molecule to passively diffuse across the lipid bilayer of a cell is largely governed by its physicochemical properties. To theoretically assess the cell permeability of Apcin-A, we can analyze its properties in the context of Lipinski's Rule of Five.

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 342.61 g/mol | < 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.18 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Molar Refractivity | 80.00 (Predicted) | 40-130 | Yes |

| Polar Surface Area (PSA) | 84.8 Ų | < 140 Ų | Yes |

Physicochemical properties were predicted using SwissADME with the SMILES string for Apcin-A: O=C(OCCCN)NC(NC1=NC=CC=N1)C(Cl)(Cl)Cl

Apcin-A adheres to all of Lipinski's Rule of Five, suggesting it is likely to have good oral bioavailability and cell permeability. Its moderate molecular weight and predicted LogP value indicate a favorable balance between aqueous solubility and lipid solubility, which is crucial for traversing the cell membrane. Furthermore, the number of hydrogen bond donors and acceptors, as well as the polar surface area, are well within the desirable range for passive diffusion.

Mechanism of Action and Signaling Pathways

Apcin-A exerts its biological effects by specifically inhibiting the interaction between the APC/C and its co-activator Cdc20.[2] The APC/C-Cdc20 complex is a key regulator of the metaphase-to-anaphase transition and mitotic exit. It functions by targeting specific substrate proteins, which contain a recognition motif known as the D-box, for ubiquitination and subsequent degradation by the proteasome.

Key substrates of APC/C-Cdc20 include:

-

Securin: An anaphase inhibitor that binds to and inhibits separase. The degradation of securin releases active separase, which then cleaves cohesin, the protein complex holding sister chromatids together, allowing for their segregation.

-

Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). The degradation of Cyclin B1 leads to the inactivation of CDK1, which is essential for mitotic exit.

By binding to the D-box binding pocket on Cdc20, Apcin-A competitively inhibits the recruitment of substrates like securin and Cyclin B1 to the APC/C.[2] This prevents their degradation, leading to a sustained mitotic arrest.

Apcin-A Signaling Pathway

Quantitative Data from In Vitro Studies

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| HCT116, HeLa | Mitotic Fraction Analysis | 25 µM | 10 hours | Reduction in nocodazole-induced mitotic fraction | --INVALID-LINK-- |

| Xenopus Egg Extracts | Ubiquitination Assay | 200 µM | 10 hours | Inhibition of securin and cyclin B1 ubiquitination | --INVALID-LINK-- |

| RPE1 | Live-cell Imaging | 1.5 - 200 µM | 18 hours | Prolonged mitotic duration (in synergy with proTAME) | --INVALID-LINK-- |

| Multiple Myeloma (MM) cells | Apoptosis Assay | 25 - 50 µM | 48 hours | Increased apoptosis (in combination with proTAME) | --INVALID-LINK-- |

| Osteosarcoma (MG63, U2OS) | Cell Proliferation (MTT) | 25 - 75 µM | 24, 48, 72 hours | Inhibition of cell proliferation | --INVALID-LINK-- |

Experimental Protocols for Assessing Cell Permeability

To quantitatively assess the cell permeability of Apcin-A, standard in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay can be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay provides a measure of passive membrane permeability.

Objective: To determine the effective permeability (Pe) of Apcin-A across an artificial lipid membrane.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen)

-

96-well acceptor plates

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Apcin-A stock solution in DMSO

-

UV-Vis plate reader

Methodology:

-

Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.

-

Donor Solution Preparation: Prepare a solution of Apcin-A in PBS at the desired concentration (e.g., 100 µM) from the DMSO stock. The final DMSO concentration should be less than 1%.

-

Acceptor Solution Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

-

Assay Assembly: Place the filter plate onto the acceptor plate.

-

Incubation: Add 150 µL of the Apcin-A donor solution to each well of the filter plate. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of Apcin-A in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.

-

Calculation of Effective Permeability (Pe): The effective permeability can be calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_D])) Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Area of the filter membrane

-

t = Incubation time

-

[C_A] = Concentration in the acceptor well

-

[C_D] = Concentration in the donor well

-

Caco-2 Cell-Based Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. This model can assess both passive diffusion and active transport.

Objective: To determine the apparent permeability coefficient (Papp) of Apcin-A across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Apcin-A stock solution in DMSO

-

LC-MS/MS system for quantification

Methodology:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.

-

Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing a known concentration of Apcin-A to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

-

Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess for active efflux.

-

Sample Analysis: Quantify the concentration of Apcin-A in the collected samples using a validated LC-MS/MS method.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt = The rate of permeation of the drug across the cells

-

A = The surface area of the membrane

-

C0 = The initial concentration of the drug in the donor chamber

-

References

Methodological & Application

Application Notes and Protocols for Apcin-A in Mitotic Cell Synchronization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of cells in specific phases of the cell cycle is a critical technique for studying cellular processes, including mitosis. Apcin-A is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs mitotic progression.[1][2][3] Apcin-A functions by competitively binding to the D-box binding pocket of the APC/C co-activator Cdc20.[1][2] This interaction prevents the recognition and subsequent ubiquitination of D-box-containing substrates, such as cyclin B1 and securin, which are essential for the metaphase-to-anaphase transition and mitotic exit.[2][4][5] Consequently, treatment with Apcin-A can lead to an accumulation of cells in mitosis.

These application notes provide a comprehensive overview of the use of Apcin-A for mitotic cell synchronization, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Apcin-A's primary molecular target is the cell division cycle protein 20 (Cdc20), a co-activator of the APC/C.[1][2][3] The APC/C-Cdc20 complex is responsible for ubiquitinating key mitotic regulatory proteins, targeting them for degradation by the proteasome. This degradation is a prerequisite for the separation of sister chromatids and the exit from mitosis.[5][6]

By binding to the D-box recognition site on Cdc20, Apcin-A competitively inhibits the binding of substrates like cyclin B1 and securin.[1][4] The stabilization of these proteins prevents the inactivation of Cyclin-Dependent Kinase 1 (CDK1) and the cleavage of cohesin, respectively, thereby arresting cells in mitosis.

It is important to note that the effectiveness of Apcin-A can be context-dependent. Its ability to induce mitotic arrest can be influenced by the status of the Spindle Assembly Checkpoint (SAC).[7][8] In some cellular contexts, Apcin-A alone may not be sufficient to induce a robust mitotic arrest and is often used in combination with other agents, such as proTAME, for a synergistic effect.[1][6] ProTAME is a cell-permeable prodrug of TAME (tosyl-L-arginine methyl ester) that inhibits the APC/C by preventing the binding of Cdc20.[1][6]

Signaling Pathway of Apcin-A in Mitosis

References

- 1. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Design, Synthesis, and Biological Evaluation of Apcin-Based CDC20 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Using Apcin-A to Elucidate Protein Degradation Kinetics

Application Notes and Protocols for Researchers

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis. The APC/C, in conjunction with its co-activator Cdc20, recognizes substrates containing a Destruction Box (D-box) motif, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[1] Dysregulation of the APC/C is implicated in various cancers, making it a compelling target for therapeutic intervention.